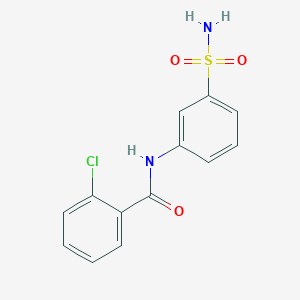

2-chloro-N-(3-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3-sulfamoylphenyl)benzamide is a chemical compound with the empirical formula C13H11ClN2O3S and a molecular weight of 310.76 g/mol . This compound is characterized by the presence of a chloro group, a sulfamoyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-sulfamoylphenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(3-sulfamoylphenyl)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids.

Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Formation of N-substituted benzamides.

Oxidation Reactions: Formation of sulfonic acids.

Reduction Reactions: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 2-chloro-N-(3-sulfamoylphenyl)benzamide is its role as an anticancer agent. Recent studies have highlighted its effectiveness against various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors, which contributes to tumor growth and metastasis. Inhibiting CA IX can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

Antibacterial Properties

The compound also displays antibacterial properties, particularly against Gram-positive bacteria:

- Inhibition Studies : Research has shown that certain derivatives exhibit substantial inhibition of bacterial growth at concentrations around 50 μg/mL, with notable effectiveness against Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative achieved an inhibition rate of 80.69% against S. aureus .

Pain Management

This compound has been investigated for its potential use in pain management:

- Analgesic Applications : Patents have suggested that sulfonamide derivatives can be used in formulations aimed at treating pain, highlighting their relevance in developing new analgesic medications .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for further research:

- Carbonic Anhydrase Inhibition : The derivatives not only inhibit CA IX but also show activity against other isoforms like CA II, indicating potential for broader therapeutic applications in conditions where these enzymes play a role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Design and Synthesis : Various studies have synthesized analogs of this compound to evaluate their biological activities. The modifications made to the sulfonamide group and the benzamide backbone significantly influence their anticancer and antibacterial activities .

Data Summary

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the sulfamoyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The benzamide moiety may also contribute to the overall binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(3-chlorophenyl)benzamide

- 2-chloro-N-(3-methylphenyl)benzamide

- 2-chloro-N-(3-methoxyphenyl)benzamide

Uniqueness

2-chloro-N-(3-sulfamoylphenyl)benzamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Actividad Biológica

2-chloro-N-(3-sulfamoylphenyl)benzamide is a synthetic organic compound with significant potential in pharmaceutical applications, particularly in anticancer and antimicrobial therapies. Its structure, characterized by the presence of a chloro group and a sulfamoyl group attached to a benzamide framework, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by research findings, structure-activity relationship (SAR) studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄ClN₃O₂S

- Molecular Weight : 310.76 g/mol

- Functional Groups : Chloro group, sulfamoyl group, and benzamide structure.

The unique combination of these functional groups may enhance its ability to interact with biological targets, potentially leading to various therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits selective inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition is crucial as CA IX plays a role in tumor growth and metastasis. The compound's anticancer properties are further supported by its structural similarity to other known anticancer agents.

Table 1: Comparison of Anticancer Activities of Related Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide | Structure | Anticancer |

| N-(4-sulfamoylphenyl)-2-thiophenecarboxamide | Structure | Antibacterial |

| N-(3-sulfamoylphenyl)-4-fluorobenzamide | Structure | Anticancer |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar sulfonamide derivatives have been documented for their antibacterial properties, indicating that this compound may possess similar efficacy against bacterial strains.

Structure-Activity Relationship (SAR)

SAR studies highlight the importance of functional groups in determining the biological activity of benzamide derivatives. The presence of electron-withdrawing (such as the chloro group) and electron-donating groups can significantly influence the compound's potency against specific biological targets.

For instance, compounds with similar scaffolds have demonstrated varying degrees of inhibitory potential against enzymes like α-glucosidase and α-amylase, which are critical in metabolic disorders such as diabetes. The IC₅₀ values for these compounds range widely, indicating that slight modifications can lead to significant changes in activity.

Table 2: Inhibitory Activity of Related Compounds

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| 5o (R = 2-CH₃-5-NO₂) | 10.75 ± 0.52 | α-glucosidase |

| Reference Acarbose | 39.48 ± 0.80 | α-glucosidase |

| Compound X | 130.90 ± 2.42 | α-amylase |

Case Studies

Several studies have explored the pharmacological potential of benzamide derivatives similar to this compound:

- Antidiabetic Potential : A series of sulfamoyl benzamide derivatives were synthesized and evaluated for their glucokinase activation potential. These studies revealed that modifications in the phenyl ring significantly impacted their antidiabetic efficacy.

- Neuroleptic Activity : Benzamide derivatives have been investigated for their neuroleptic properties, with some compounds exhibiting enhanced activity compared to established drugs like metoclopramide. This suggests that structural modifications can lead to improved therapeutic profiles.

Propiedades

IUPAC Name |

2-chloro-N-(3-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNALNXXHLWPHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.